N-aminomorpholine-4-carboximidamide hydroiodide

Description

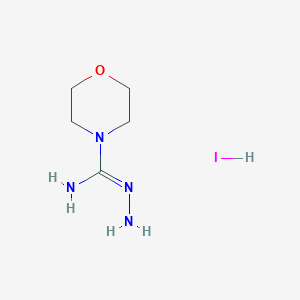

N-Aminomorpholine-4-carboximidamide hydroiodide is a hydroiodide salt derived from a morpholine backbone substituted with an aminocarboximidamide group. Morpholine, a six-membered heterocyclic ring containing one oxygen atom, is a common scaffold in medicinal chemistry due to its balanced polarity and conformational flexibility. This compound’s structural uniqueness lies in its combination of a morpholine core, a rare carboximidamide functional group, and an iodide counterion, making it distinct from related heterocyclic derivatives.

Properties

IUPAC Name |

N'-aminomorpholine-4-carboximidamide;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O.HI/c6-5(8-7)9-1-3-10-4-2-9;/h1-4,7H2,(H2,6,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNSDJJTIYZVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=NN)N.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/C(=N/N)/N.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13IN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-aminomorpholine-4-carboximidamide hydroiodide typically involves the reaction of morpholine with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydroiodic acid to obtain the hydroiodide salt of N-aminomorpholine-4-carboximidamide.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-aminomorpholine-4-carboximidamide hydroiodide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-aminomorpholine-4-carboximidamide hydroiodide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-aminomorpholine-4-carboximidamide hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Comparison with Pyridine-4-carboxamidoxime N-Oxide

Pyridine-4-carboxamidoxime N-oxide () shares superficial similarities with the target compound, such as a six-membered heterocyclic ring and hydrogen-bonding functional groups. However, critical differences include:

- Core Structure: Pyridine (nitrogen-containing aromatic ring) vs. morpholine (oxygen-containing non-aromatic ring). The N-oxide group in the pyridine derivative increases polarity and hydrogen-bonding capacity compared to the amino group in the target compound .

- Functional Groups: Pyridine-4-carboxamidoxime N-oxide features an amidoxime (–NH–C(=NOH)–) group, which differs from the carboximidamide (–C(=NH)NH₂) in the target compound. This distinction alters acidity (amidoxime is more acidic) and metal-chelating properties.

- Crystal Packing : The pyridine derivative forms a supramolecular structure via N–H···O and O–H···N hydrogen bonds , whereas the hydroiodide salt of the morpholine compound likely exhibits stronger ionic interactions due to the iodide counterion.

Table 1: Structural Comparison with Pyridine-4-carboxamidoxime N-Oxide

Comparison with Quinoline-3-carboxamide Derivatives

Quinoline-3-carboxamide derivatives, such as N3-aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide (), are bicyclic compounds with a fused benzene-pyridine system. Key contrasts include:

- Ring System: Quinoline derivatives feature a planar, aromatic bicyclic structure, whereas morpholine is a monocyclic, non-aromatic system. This difference impacts π-π stacking interactions and bioavailability.

- Synthesis: The quinoline derivative is synthesized via TLC-purified routes with moderate yields (25% for compound 67) , whereas the hydroiodide salt of the morpholine compound likely requires specialized iodination steps.

Table 2: Comparison with Quinoline-3-carboxamide Derivatives

Physicochemical Properties and Analytical Data

- Solubility: The hydroiodide salt likely exhibits high water solubility compared to neutral quinoline or pyridine derivatives.

- Stability : The iodide counterion may reduce hygroscopicity relative to hydrochloride salts.

- Spectroscopy : The carboximidamide group would show distinct IR stretches (νN–H ~3300 cm⁻¹; νC=N ~1650 cm⁻¹) and ¹H NMR signals (NH₂ protons at δ 6.5–7.5 ppm).

Biological Activity

N-aminomorpholine-4-carboximidamide hydroiodide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets. The compound's ability to modulate enzyme activity and receptor signaling pathways is central to its biological effects.

Molecular Structure

- Chemical Formula : C₇H₁₀N₄O·HI

- Molecular Weight : 290.08 g/mol

Research indicates that this compound can influence several biological processes:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It interacts with various receptors, potentially affecting signal transduction pathways critical for cell proliferation and survival.

Therapeutic Applications

This compound has been investigated for its potential in treating various conditions:

- Cancer : Preliminary studies suggest that the compound may inhibit angiogenesis by modulating vascular endothelial growth factor (VEGF) pathways, which are crucial for tumor growth and metastasis .

- Antimicrobial Activity : There is evidence supporting its efficacy against certain bacterial strains, indicating potential applications in treating infections caused by multidrug-resistant organisms .

Case Study 1: Anticancer Properties

A study evaluated the effects of this compound on cancer cell lines. The results demonstrated a significant reduction in cell viability at higher concentrations, suggesting its potential as a chemotherapeutic agent. The study highlighted the compound's ability to induce apoptosis in malignant cells while sparing normal cells.

Case Study 2: Antimicrobial Efficacy

In vitro testing against clinical strains of Staphylococcus aureus showed that this compound exhibited bactericidal activity. The compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell lysis. This finding supports further exploration of the compound as an alternative treatment for resistant bacterial infections.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | High | Induction of apoptosis, inhibition of angiogenesis |

| Antimicrobial | Moderate to High | Disruption of cell wall synthesis |

| Enzyme Inhibition | Variable | Modulation of metabolic pathways |

Table 2: Case Study Results

| Study Focus | Cell Line/Organism | Concentration Tested (µM) | Result |

|---|---|---|---|

| Cancer Cell Viability | A549 (Lung Cancer) | 10 - 100 | Significant reduction |

| Bacterial Inhibition | Staphylococcus aureus | 5 - 50 | Bactericidal activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.